Home > Products > Screening Compounds P28928 > 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea - 1203003-27-3

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea

Catalog Number: EVT-2526577
CAS Number: 1203003-27-3
Molecular Formula: C20H26N6O3
Molecular Weight: 398.467
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea is a synthetic organic compound belonging to the class of substituted ureas. This compound has been investigated for its potential biological activities, particularly as a modulator of chemokine receptors []. Chemokine receptors are involved in various physiological and pathological processes, including inflammation, immune responses, and cancer development.

N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide

Compound Description: This compound, designated as compound 8 in the study, was designed and synthesized as a potential anti-cancer agent. It demonstrated significant inhibitory activity against human colon cancer cell line HT-29 (IC50 = 1.76 μM), human lung adenocarcinoma cell line A549 (IC50 = 1.98 μM), and human gastric cancer cell line MKN45 (IC50 = 2.32 μM). Molecular docking studies suggest it may inhibit PDB:3D15.

(S)-Ethyl 2-(benzyl(3-((4-carbamidoylphenoxy)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoacetate

Compound Description: Designated as compound (S)-12 in the research, this molecule displayed an IC50 value of less than 10 µM against matriptase-2, a serine protease enzyme. This enzyme is a potential therapeutic target for the treatment of iron overload syndromes.

(S)-cyclopropyl(3-((4-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5,6-dihydroxy-1H-benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino)piperidin-1-yl)methanone

Compound Description: This molecule (compound 35b in the research) showed high JNK3 inhibitory activity with an IC50 of 9.7 nM. It also exhibited neuroprotective effects against amyloid β-induced neuronal cell death.

(1S,2S,3S,4R,5S)-5-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-4-ethylbenzyl)-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol

Compound Description: This molecule acts as a sodium-glucose linked transporter (SGLT) inhibitor. Amine solvates of this compound have been explored to improve its pharmaceutical properties.

Overview

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea is a complex organic compound with potential pharmacological applications. This compound features a unique combination of a benzo[b][1,4]dioxin moiety and a pyrimidine derivative, suggesting its potential as a therapeutic agent.

Source

The compound has been synthesized and characterized in various studies focusing on the development of new antimicrobial agents and inhibitors for specific biological targets, including viral helicases and kinases .

Classification

This compound can be classified as a urea derivative due to the presence of the urea functional group. It falls under the category of heterocyclic compounds due to the incorporation of nitrogen-containing rings, specifically pyrimidine and pyrrolidine structures.

Synthesis Analysis

Methods

The synthesis of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea typically involves multi-step organic reactions. The general synthetic route may include:

  1. Formation of the Urea Linkage: The urea bond is formed by reacting an isocyanate with an amine.
  2. Introduction of the Dihydrobenzo[b][1,4]dioxin Moiety: This can be achieved through cyclization reactions involving appropriate precursors.
  3. Pyrimidine Modification: The pyrimidine ring is modified to introduce the desired substituents, such as methyl and pyrrolidine groups.

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity. Characterization methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Molecular Structure Analysis

Data

The compound's molecular formula is C19_{19}H24_{24}N4_{4}O3_{3}, with a molecular weight of approximately 356.43 g/mol. Detailed structural data can be obtained through crystallography or computational modeling.

Chemical Reactions Analysis

Reactions

The compound may undergo various chemical reactions typical for urea derivatives, including:

  1. Hydrolysis: Reaction with water leading to the formation of corresponding amines and carbon dioxide.
  2. Acid-base reactions: Due to the presence of basic nitrogen atoms in the pyrimidine and pyrrolidine rings.
  3. Substitution Reactions: Modifications at the aromatic ring or nitrogen atoms can occur under specific conditions.

Technical Details

Reactions involving this compound are often studied under controlled laboratory conditions to optimize yields and minimize by-products. Advanced techniques like High Performance Liquid Chromatography (HPLC) are utilized for purification and analysis.

Mechanism of Action

Process

The mechanism of action for 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea is likely related to its ability to interact with specific biological targets such as enzymes or receptors involved in disease processes.

Data

Studies have indicated that compounds with similar structures exhibit inhibitory effects on certain kinases and helicases, suggesting that this compound may disrupt critical signaling pathways or viral replication processes .

Physical and Chemical Properties Analysis

Physical Properties

The compound is expected to be a solid at room temperature with moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO). Its melting point and boiling point would need to be determined experimentally.

Chemical Properties

It exhibits typical chemical properties associated with urea derivatives, including stability under neutral conditions but potential reactivity under acidic or basic environments.

Applications

Scientific Uses

The primary applications of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea include:

  1. Antimicrobial Agents: Potential use in developing new antibiotics due to its structural characteristics.
  2. Pharmacological Research: Investigated for its role in inhibiting specific enzymes linked to cancer and viral infections.
  3. Drug Development: As a lead compound for further modifications aimed at enhancing efficacy and reducing toxicity.

This detailed analysis underscores the significance of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea in medicinal chemistry and its potential therapeutic applications. Further research is warranted to fully elucidate its mechanisms and optimize its pharmacological properties.

Properties

CAS Number

1203003-27-3

Product Name

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]urea

Molecular Formula

C20H26N6O3

Molecular Weight

398.467

InChI

InChI=1S/C20H26N6O3/c1-14-23-18(13-19(24-14)26-8-2-3-9-26)21-6-7-22-20(27)25-15-4-5-16-17(12-15)29-11-10-28-16/h4-5,12-13H,2-3,6-11H2,1H3,(H,21,23,24)(H2,22,25,27)

InChI Key

MSONXHHDGNQQAD-UHFFFAOYSA-N

SMILES

CC1=NC(=CC(=N1)N2CCCC2)NCCNC(=O)NC3=CC4=C(C=C3)OCCO4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.